N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride
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Overview
Description
N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride is a compound that features a pyrrolidine ring, a leucine moiety, and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride typically involves the formation of the pyrrolidine ring followed by the attachment of the leucine moiety. One common method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides to form the pyrrolidine ring . The leucine moiety is then introduced through peptide coupling reactions, often using reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) could be advantageous for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidine-2,5-diones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyrrolidine-2,5-diones.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The leucine moiety may contribute to the compound’s ability to interact with proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but different reactivity.
Prolinol: A related compound with a hydroxyl group instead of a carbonyl group.
Uniqueness
N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride is unique due to the combination of the pyrrolidine ring and the leucine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H21ClN2O3 |
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Molecular Weight |
264.75 g/mol |
IUPAC Name |
(2S)-4-methyl-2-(pyrrolidine-3-carbonylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-7(2)5-9(11(15)16)13-10(14)8-3-4-12-6-8;/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16);1H/t8?,9-;/m0./s1 |
InChI Key |
LFHNZLVQVUZADM-MTFPJWTKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1CCNC1.Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCNC1.Cl |
Origin of Product |
United States |
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